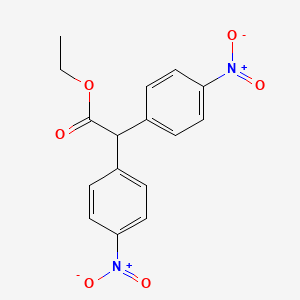

Ethyl bis(4-nitrophenyl)acetate

Descripción

Propiedades

IUPAC Name |

ethyl 2,2-bis(4-nitrophenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O6/c1-2-24-16(19)15(11-3-7-13(8-4-11)17(20)21)12-5-9-14(10-6-12)18(22)23/h3-10,15H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCTSNZJAAUFJQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=C(C=C1)[N+](=O)[O-])C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

ethyl bis(4-nitrophenyl)acetate physical and chemical properties

An In-Depth Technical Guide to Ethyl bis(4-nitrophenyl)acetate

This guide provides a comprehensive technical overview of ethyl bis(4-nitrophenyl)acetate, a diarylacetic acid ester of interest in synthetic organic chemistry. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of its properties, synthesis, reactivity, and handling, grounded in established scientific principles.

Core Physicochemical & Spectroscopic Profile

Ethyl 2,2-bis(4-nitrophenyl)acetate is a molecule characterized by a central acetate ester functional group flanked by two para-substituted nitrophenyl rings. This structure imparts specific chemical and physical properties that are critical for its use as a chemical intermediate. Its identity and purity are typically confirmed through a combination of physical measurements and spectroscopic analysis.

Physicochemical Properties

The fundamental physical and chemical identifiers for ethyl bis(4-nitrophenyl)acetate are summarized below. It is crucial to distinguish this compound from its more commonly cited analogue, ethyl 4-nitrophenylacetate, which contains only one nitrophenyl group.

| Property | Value | Source |

| IUPAC Name | ethyl 2,2-bis(4-nitrophenyl)acetate | [1] |

| Synonyms | 2,2-bis(4-nitrophenyl)acetic acid ethyl ester | [1] |

| CAS Number | 40748-64-9 | [1] |

| Molecular Formula | C₁₆H₁₄N₂O₆ | [1] |

| Molecular Weight | 330.296 g/mol | [1] |

| Appearance | Not specified in available literature | |

| Melting Point | Data not readily available | |

| Boiling Point | Data not readily available | |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone; low solubility in water. |

Expected Spectroscopic Signature

While specific spectral data for this exact compound is not widely published, its structure allows for the confident prediction of its spectroscopic characteristics, which are essential for its identification.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. A triplet and a quartet in the upfield region would signify the ethyl group (-OCH₂CH₃). A key singlet would appear for the lone alpha-proton (-CH-), with its chemical shift influenced by the adjacent electron-withdrawing phenyl groups. In the aromatic region, a pair of doublets would be expected, characteristic of the A₂B₂ spin system of the para-substituted benzene rings.

-

Infrared (IR) Spectroscopy : The IR spectrum would be dominated by strong absorption bands indicating its key functional groups. A prominent peak around 1730-1750 cm⁻¹ would correspond to the C=O stretching of the ester group. Two strong bands, typically around 1520 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric), would confirm the presence of the nitro groups (-NO₂).

-

Mass Spectrometry : The mass spectrum would show a molecular ion peak corresponding to the exact mass of the compound (C₁₆H₁₄N₂O₆). Fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅) and cleavage of the C-C bond between the alpha-carbon and the phenyl rings.

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway

The synthesis of ethyl bis(4-nitrophenyl)acetate can be logically approached via the esterification of its corresponding carboxylic acid, bis(4-nitrophenyl)acetic acid. This method, a standard Fischer-Speier esterification, ensures the precise construction of the target molecule.

Experimental Protocol: Fischer-Speier Esterification

-

Reaction Setup : To a round-bottom flask equipped with a reflux condenser, add bis(4-nitrophenyl)acetic acid (1.0 eq).

-

Solvent and Catalyst : Add a significant excess of absolute ethanol, which serves as both the solvent and a reactant. Add a catalytic amount (e.g., 3-5 mol%) of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Reaction Execution : Heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting carboxylic acid.

-

Workup : After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst carefully with a saturated solution of sodium bicarbonate.

-

Extraction and Purification : Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield pure ethyl bis(4-nitrophenyl)acetate.

Caption: Proposed synthesis of ethyl bis(4-nitrophenyl)acetate.

Core Reactivity

The chemical behavior of ethyl bis(4-nitrophenyl)acetate is governed by three primary reactive sites within its structure: the ester group, the acidic alpha-hydrogen, and the two nitro groups.

-

Ester Hydrolysis : The ester linkage is susceptible to hydrolysis under either acidic or basic conditions, yielding bis(4-nitrophenyl)acetic acid and ethanol. This is a foundational reaction for esters.

-

Alpha-Proton Abstraction : The proton on the carbon adjacent to the carbonyl group is acidic due to the resonance stabilization provided by the carbonyl and the two phenyl rings. It can be removed by a suitable base to form an enolate, which can then act as a nucleophile in subsequent alkylation or condensation reactions.

-

Reduction of Nitro Groups : The aromatic nitro groups are readily reduced to amino groups using standard reducing agents like tin(II) chloride (SnCl₂) in HCl, or through catalytic hydrogenation (H₂/Pd-C). This transformation is a common strategy in the synthesis of pharmaceuticals and other complex organic molecules, converting the starting material into ethyl bis(4-aminophenyl)acetate.

Caption: Key reactive sites of ethyl bis(4-nitrophenyl)acetate.

Applications in Research & Development

While specific, large-scale industrial applications for ethyl bis(4-nitrophenyl)acetate are not widely documented, its structure suggests a primary role as a specialized intermediate in organic synthesis. Related compounds, such as ethyl 4-nitrophenylacetate and 4-nitrophenyl acetate, are extensively used as substrates in enzyme assays for esterases and lipases due to the colorimetric properties of the resulting 4-nitrophenolate anion upon hydrolysis.[2][3][4]

The "bis-nitrophenyl" structure of the title compound could be leveraged in several research contexts:

-

Precursor for Complex Amines : As outlined in the reactivity section, the reduction of the two nitro groups provides a straightforward route to ethyl bis(4-aminophenyl)acetate, a diamine that can serve as a monomer in polymerization or as a scaffold for building complex ligands or drug candidates.

-

Materials Science : The rigid, electron-deficient aromatic structure could be incorporated into novel polymers or organic materials being investigated for their electronic or optical properties.

-

Pharmaceutical Synthesis : The diaryl-acetic acid motif is present in some classes of pharmaceuticals. This compound could serve as a starting material for analogues of known drugs, although direct links to current drug development pipelines are not prominent in the literature.

Safety, Handling, and Storage

-

Hazard Profile : Nitroaromatic compounds can be toxic and are often classified as irritants to the skin, eyes, and respiratory system.[5] They may also present risks of systemic toxicity upon absorption. Esters can also cause irritation. As a precaution, this compound should be handled as a hazardous chemical.

-

Personal Protective Equipment (PPE) : Standard laboratory PPE is required. This includes chemical-resistant gloves (e.g., nitrile rubber), safety glasses or goggles, and a lab coat. All handling should be performed in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Storage : The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It should be kept away from strong oxidizing agents, strong bases, and sources of heat or ignition.

-

First Aid Measures :

-

Skin Contact : Immediately wash the affected area with plenty of soap and water.[6]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[6][7]

-

Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.

-

Ingestion : Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

-

Conclusion

Ethyl bis(4-nitrophenyl)acetate is a specialized organic compound whose value lies in its potential as a synthetic intermediate. Its key features—a hydrolyzable ester, an acidic alpha-proton, and two reducible nitro groups—offer multiple avenues for chemical modification. While its direct applications are not as well-documented as simpler analogues, it represents a versatile building block for researchers in medicinal chemistry and materials science. Safe and effective use of this compound requires adherence to strict laboratory safety protocols based on the known hazards of its constituent functional groups.

References

-

Cheméo. Chemical Properties of Ethyl-4-nitrophenylacetate (CAS 5445-26-1). [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 79517, Ethyl 4-nitrophenylacetate. [Link]

-

NIST. Ethyl-4-nitrophenylacetate in NIST Chemistry WebBook. [Link]

-

Global Substance Registration System (GSRS). ETHYL (4-NITROPHENYL)ACETATE. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 92134841, Ethyl 2-(2-amino-4-nitrophenyl)acetate. [Link]

-

Autech Corp. MSDS of Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate. [Link]

-

Columbia University. Spectroscopic Kinetic Monitoring and Molecular Dynamics Simulations of Biocatalytic Ester Hydrolysis in Non-Aqueous Solvent. [Link]

-

NIST. IR Spectrum of Ethyl-4-nitrophenylacetate in NIST Chemistry WebBook. [Link]

-

NextSDS. ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate — Chemical Substance Information. [Link]

-

JETIR. A novel method of synthesis of 1,2-bis (4- nitro phenyl)ethane using a fish tank aerator. [Link]

-

National Center for Biotechnology Information. Ethyl 4-nitrophenylacetate. [Link]

-

ResearchGate. Multistep reaction catalyzed by the EST-PtNP complexes. Hydrolysis of 4-nitrophenyl acetate. [Link]

-

SpringerLink. Synthesis and Structure of Phenylbismuth Bis(4-nitrophenyl)acetate and Diphenylbismuth 2-Nitrobenzoate. [Link]

- Google Patents. CN102766054A - Industrial synthesizing and purifying method of bis (4-nitrophenyl)

-

PubMed. Synthesis of 4-nitrophenyl acetate using molecular sieve-immobilized lipase from Bacillus coagulans. [Link]

-

ResearchGate. Discovering Green, Aqueous Suzuki Coupling Reactions: Synthesis of Ethyl (4-Phenylphenyl)acetate, a Biaryl with Anti-Arthritic Potential. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. emerginginvestigators.org [emerginginvestigators.org]

- 3. 4-NITROPHENYL ACETATE | 830-03-5 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Ethyl 4-nitrophenylacetate | C10H11NO4 | CID 79517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

Unraveling the Enigmatic Mechanism of Ethyl Bis(4-nitrophenyl)acetate: A Technical Guide for Advanced Research

This in-depth technical guide delves into the putative mechanism of action of ethyl bis(4-nitrophenyl)acetate, a compound of interest for researchers and professionals in drug development. While direct comprehensive studies on this specific molecule are nascent, this document synthesizes existing knowledge of structurally related compounds to propose a scientifically grounded hypothesis of its biological activity. By examining the established roles of nitrophenyl esters and bis-nitrophenyl compounds, we can illuminate a path for future investigation and application.

The Molecular Architecture: A Clue to Function

Ethyl bis(4-nitrophenyl)acetate, with the chemical formula C₁₆H₁₄N₂O₆, possesses a unique structure featuring a central acetate core flanked by two 4-nitrophenyl groups[1]. This arrangement is significant. The ester linkage suggests a susceptibility to hydrolysis by esterase and lipase enzymes, a common characteristic of nitrophenyl esters which are widely used as colorimetric substrates for these enzymes[2][3][4]. The enzymatic cleavage of the ester bond in such compounds typically releases 4-nitrophenol, a chromophore that allows for spectrophotometric monitoring of enzyme activity[2][5].

The presence of two nitrophenyl moieties, however, may confer more complex biological activities beyond simple substrate behavior. For instance, the related compound bis(4-nitrophenyl)phosphate is a known inhibitor of various enzymes, including glycosyltransferases and carboxylesterase[6][7]. This suggests that the dual phenyl rings in ethyl bis(4-nitrophenyl)acetate could facilitate a strong interaction with enzyme active sites, potentially leading to inhibition rather than rapid turnover.

Table 1: Physicochemical Properties of Ethyl bis(4-nitrophenyl)acetate

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄N₂O₆ | [1] |

| Molecular Weight | 330.296 g/mol | [1] |

| CAS Number | 40748-64-9 | [1] |

Proposed Mechanism of Action: A Hypothesis of Competitive Inhibition

Based on the structural similarities to known enzyme inhibitors and substrates, we hypothesize that ethyl bis(4-nitrophenyl)acetate primarily acts as a competitive inhibitor of hydrolase enzymes , such as carboxylesterases and lipases.

The proposed mechanism involves the following steps:

-

Active Site Binding: The ethyl bis(4-nitrophenyl)acetate molecule binds to the active site of a hydrolase enzyme. The two nitrophenyl groups likely play a crucial role in establishing strong hydrophobic and/or pi-pi stacking interactions with amino acid residues in the active site, leading to a high binding affinity.

-

Steric Hindrance: The bulky nature of the two nitrophenyl groups may sterically hinder the optimal positioning of the catalytic residues of the enzyme required for hydrolysis of the ester bond. This would prevent or significantly slow down the catalytic process.

-

Competitive Inhibition: By occupying the active site, ethyl bis(4-nitrophenyl)acetate competes with the enzyme's natural substrate. This reversible binding is expected to increase the apparent Michaelis constant (Kₘ) for the natural substrate without affecting the maximum reaction velocity (Vₘₐₓ).

This proposed mechanism is analogous to the inhibitory action of bis(4-nitrophenyl)phosphate on glycosyltransferases, where it acts as a competitive inhibitor towards the sugar nucleotide binding[6].

Caption: Proposed competitive inhibition of a hydrolase enzyme by ethyl bis(4-nitrophenyl)acetate.

Experimental Validation: A Roadmap for Investigation

To validate the hypothesized mechanism of action, a series of well-defined experiments are necessary. The following protocols are designed to be self-validating systems, providing robust and reproducible data.

Enzyme Inhibition Assay

This experiment aims to determine if ethyl bis(4-nitrophenyl)acetate inhibits the activity of a model hydrolase, such as porcine liver esterase, and to characterize the nature of this inhibition.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of porcine liver esterase in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).

-

Prepare a stock solution of a suitable substrate, such as 4-nitrophenyl acetate (PNPA), in an organic solvent like DMSO[4].

-

Prepare a stock solution of ethyl bis(4-nitrophenyl)acetate in DMSO.

-

-

Assay Procedure:

-

In a 96-well microplate, add varying concentrations of ethyl bis(4-nitrophenyl)acetate to the assay buffer.

-

Add a fixed concentration of the enzyme to each well and incubate for a short period to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate (PNPA).

-

Monitor the increase in absorbance at 405 nm over time using a microplate reader. The rate of 4-nitrophenol formation is directly proportional to the enzyme's activity[4].

-

-

Data Analysis:

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Plot the enzyme activity as a function of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

-

To determine the mode of inhibition, perform kinetic studies by measuring the reaction rates at various substrate and inhibitor concentrations.

-

Generate Lineweaver-Burk or Michaelis-Menten plots to visualize the effect of the inhibitor on Kₘ and Vₘₐₓ.

-

Caption: Workflow for the enzyme inhibition assay of ethyl bis(4-nitrophenyl)acetate.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique to directly measure the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction between ethyl bis(4-nitrophenyl)acetate and the target enzyme. This provides thermodynamic validation of the binding event.

Protocol:

-

Sample Preparation:

-

Prepare a solution of the purified target enzyme in a suitable buffer.

-

Prepare a solution of ethyl bis(4-nitrophenyl)acetate in the same buffer. The presence of a small amount of co-solvent like DMSO may be necessary for solubility.

-

-

ITC Experiment:

-

Fill the sample cell of the ITC instrument with the enzyme solution.

-

Fill the injection syringe with the ethyl bis(4-nitrophenyl)acetate solution.

-

Perform a series of injections of the inhibitor into the enzyme solution while monitoring the heat changes.

-

-

Data Analysis:

-

Integrate the heat pulses to generate a binding isotherm.

-

Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (Kₐ, ΔH, and n).

-

Concluding Remarks and Future Directions

The available evidence from structurally related compounds strongly suggests that ethyl bis(4-nitrophenyl)acetate is likely to function as an enzyme inhibitor, particularly targeting hydrolases. The proposed mechanism of competitive inhibition provides a solid foundation for further experimental investigation. The detailed protocols outlined in this guide offer a clear path to validating this hypothesis and elucidating the precise molecular interactions at play.

Future research should focus on:

-

Screening ethyl bis(4-nitrophenyl)acetate against a panel of different hydrolases to determine its selectivity.

-

Solving the co-crystal structure of the enzyme-inhibitor complex to visualize the binding mode at an atomic level.

-

Investigating the potential cellular effects of this compound in relevant biological models.

By systematically applying these approaches, the scientific community can unlock the full potential of ethyl bis(4-nitrophenyl)acetate and pave the way for its application in various fields of research and development.

References

- Spectroscopic Kinetic Monitoring and Molecular Dynamics Simulations of Biocatalytic Ester Hydrolysis in Non-Aqueous Solvent. (2020). Google Scholar.

-

Ethyl 4-nitrophenylacetate | C10H11NO4 | CID 79517 - PubChem. NIH. [Link]

-

Kinetics and mechanism of the aminolysis of bis(4-nitrophenyl) carbonate and O-(4-nitropheny) S-(4-nitrophenyl) thio and dithiocarbonate. ResearchGate. [Link]

-

Inhibition of glycosyltransferases by bis-(p-nitrophenyl)phosphate: general effect and relation to their membrane integration. (1982). PubMed. [Link]

-

Ethyl 2-(2-amino-4-nitrophenyl)acetate | C10H12N2O4 | CID 92134841 - PubChem. NIH. [Link]

-

Ethyl (4-nitrophenyl)acetate. Inxight Drugs. [Link]

-

Biological activities of ethyl acetate extract of different parts of Hyssopus angustifolius. (2012). Taylor & Francis Online. [Link]

-

Cas 830-03-5,4-NITROPHENYL ACETATE. LookChem. [Link]

-

Kinetic analysis of an enzymatic hydrolysis of p-nitrophenyl acetate with carboxylesterase by pressure-assisted capillary electrophoresis/dynamic frontal analysis. (2020). PubMed. [Link]

- Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate.

-

Ethyl-4-nitrophenylacetate. NIST WebBook. [Link]

-

Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. MDPI. [Link]

-

Unraveling Acid–Base Contributions In P-Nitrophenyl Acetate Hydrolysis: Kinetics, Mechanism, And Activation Parameter. IRE Journals. [Link]

-

In Vitro Antioxidant and Antibacterial Activities of Ethyl Acetate Extracts of Ziziphus lotus Leaves and Five Associated Endophytic Fungi. MDPI. [Link]

-

Synthesis and structure of phenylbismuth bis(4-nitrophenyl)acetate and diphenylbismuth 2-nitrobenzoate. ResearchGate. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. emerginginvestigators.org [emerginginvestigators.org]

- 3. Cas 830-03-5,4-NITROPHENYL ACETATE | lookchem [lookchem.com]

- 4. benchchem.com [benchchem.com]

- 5. irejournals.com [irejournals.com]

- 6. Inhibition of glycosyltransferases by bis-(p-nitrophenyl)phosphate: general effect and relation to their membrane integration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetic analysis of an enzymatic hydrolysis of p-nitrophenyl acetate with carboxylesterase by pressure-assisted capillary electrophoresis/dynamic frontal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 2,2-bis(4-nitrophenyl)acetate

A Note to the Reader:

Following a comprehensive search of scientific literature and chemical databases, it has been determined that detailed experimental data for ethyl 2,2-bis(4-nitrophenyl)acetate is not widely available in the public domain. While the identity and basic properties of the molecule can be established, the core requirements for an in-depth technical guide—such as a validated synthesis protocol, 3D structural analysis, and comprehensive spectral data—could not be located.

This guide will therefore provide the available foundational information on ethyl 2,2-bis(4-nitrophenyl)acetate and offer a general overview of the synthesis and potential applications of the broader class of diarylacetic acid esters, to which it belongs. This approach is taken to provide a useful context for researchers, scientists, and drug development professionals while maintaining scientific integrity in the absence of specific, verifiable data for the target compound.

Part 1: Core Molecular Profile of Ethyl 2,2-bis(4-nitrophenyl)acetate

Ethyl 2,2-bis(4-nitrophenyl)acetate is a diarylacetic acid ester characterized by a central acetate core to which two 4-nitrophenyl groups are attached at the alpha-carbon.

Physicochemical Properties

A summary of the known and calculated properties of ethyl 2,2-bis(4-nitrophenyl)acetate is presented below. It is important to note that much of the detailed data is derived from computational models due to a lack of published experimental findings.

| Property | Value | Source |

| IUPAC Name | ethyl 2,2-bis(4-nitrophenyl)acetate | N/A |

| Synonyms | 2,2-bis(4-nitrophenyl)acetic acid ethyl ester | N/A |

| CAS Number | 40748-64-9 | N/A |

| Molecular Formula | C₁₆H₁₄N₂O₆ | N/A |

| Molecular Weight | 330.30 g/mol | N/A |

Part 2: Structural and Spectroscopic Characterization (General Considerations)

3D Structure

No publicly available crystal structure data for ethyl 2,2-bis(4-nitrophenyl)acetate could be located. In the absence of experimental data, the 3D conformation of the molecule would be predicted to have the two nitrophenyl rings arranged tetrahedrally around the central alpha-carbon. The rotational freedom around the C-C single bonds would allow for various conformations, with the most stable being the one that minimizes steric hindrance between the bulky nitrophenyl groups.

Spectroscopic Data

Specific NMR, IR, or Mass Spectrometry data for ethyl 2,2-bis(4-nitrophenyl)acetate are not available in common spectral databases. However, one can predict the expected spectral features based on its structure:

-

¹H NMR: Signals would be expected for the ethyl group (a quartet and a triplet), a singlet for the methine proton at the alpha-carbon, and signals in the aromatic region corresponding to the two para-substituted phenyl rings.

-

¹³C NMR: Resonances would be anticipated for the carbonyl carbon of the ester, the carbons of the ethyl group, the alpha-carbon, and the carbons of the two nitrophenyl rings.

-

IR Spectroscopy: Characteristic absorption bands would be expected for the C=O stretch of the ester, C-O stretching, and strong absorptions corresponding to the symmetric and asymmetric stretches of the nitro groups (NO₂).

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the loss of the ethoxy group and cleavage of the nitrophenyl moieties.

Part 3: Synthesis of Diaryl Acetic Acid Esters (A General Overview)

While a specific protocol for ethyl 2,2-bis(4-nitrophenyl)acetate is not available, the synthesis of diarylacetic acid esters can generally be approached through several established organic chemistry methodologies. One common approach is the esterification of the corresponding diarylacetic acid.

Illustrative Synthetic Workflow

The following diagram outlines a generalized, two-step approach for the synthesis of a diarylacetic acid ester.

Caption: Generalized synthetic pathway for diarylacetic acid esters.

General Experimental Protocol: Fischer Esterification

This protocol describes a general method for the esterification of a carboxylic acid.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the diarylacetic acid.

-

Solvent and Reagent Addition: Add an excess of absolute ethanol, which acts as both the solvent and the reactant.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

-

Reaction: Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a mild base, such as a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with an organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.

Part 4: Potential Applications of Diaryl Acetic Acid Esters

Derivatives of diarylacetic acid are found in a variety of biologically active compounds. While no specific applications for ethyl 2,2-bis(4-nitrophenyl)acetate have been documented, related structures have been investigated for their potential in drug development. For example, some diaryl compounds have shown promise as anti-inflammatory agents, and others have been explored for their cardiovascular effects.

The presence of two nitro groups in ethyl 2,2-bis(4-nitrophenyl)acetate suggests that it could be a precursor for the synthesis of other molecules. The nitro groups can be reduced to amines, which can then be further functionalized to create a diverse library of compounds for screening in drug discovery programs.

Conclusion

An In-depth Technical Guide to the Solubility Profile of Ethyl Bis(4-nitrophenyl)acetate in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of ethyl bis(4-nitrophenyl)acetate. In the absence of extensive published quantitative data, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It combines theoretical principles, predictive analysis based on molecular structure, and detailed, field-proven experimental protocols to empower researchers to determine and understand the solubility of this compound. The guide emphasizes the causality behind experimental choices, ensuring a robust and reproducible approach to generating a comprehensive solubility profile essential for applications ranging from synthesis and purification to formulation.

Introduction: The Need for a Solubility Profile

Ethyl bis(4-nitrophenyl)acetate (CAS No. 40748-64-9) is an organic compound characterized by a central acetate backbone flanked by two 4-nitrophenyl groups.[1] Its molecular structure, featuring multiple polar nitro and ester functionalities alongside nonpolar aromatic rings, suggests a complex and nuanced solubility behavior across the spectrum of organic solvents.

Understanding the solubility of a compound is a critical prerequisite for a multitude of applications in chemical research and development:

-

Reaction Chemistry: Selecting an appropriate solvent is crucial for ensuring that reactants are in the same phase, facilitating efficient molecular collision and reaction.

-

Purification: Techniques such as recrystallization are fundamentally dependent on the differential solubility of the compound and its impurities in a given solvent at varying temperatures.[2][3]

-

Analytical Chemistry: Preparing solutions for analysis by techniques like HPLC or NMR requires knowledge of suitable solvents that can dissolve the analyte at the desired concentration.

-

Drug Development: For pharmaceutical applications, solubility directly impacts bioavailability, formulation strategies, and the design of preclinical studies.[4]

This guide provides the theoretical framework and practical methodologies to establish a comprehensive solubility profile for ethyl bis(4-nitrophenyl)acetate.

Theoretical Principles and Solubility Prediction

The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The widely used principle of "like dissolves like" serves as a primary guideline, suggesting that polar compounds dissolve in polar solvents and nonpolar compounds in nonpolar solvents.[5][6]

Molecular Structure and Polarity Analysis

To predict the solubility of ethyl bis(4-nitrophenyl)acetate, we must first analyze its molecular structure and inherent polarity.

-

Molecular Formula: C₁₆H₁₄N₂O₆[1]

-

Molecular Weight: 330.296 g/mol [1]

-

Key Functional Groups:

-

Two Nitro Groups (-NO₂): These are strongly electron-withdrawing and highly polar groups.

-

One Ethyl Ester Group (-COOCH₂CH₃): This group is also polar and can act as a hydrogen bond acceptor.[7]

-

Two Phenyl Rings: These aromatic rings are predominantly nonpolar.

-

Aliphatic Ethyl and Methylene Groups: These are nonpolar.

-

The presence of six oxygen atoms and two nitrogen atoms within the nitro and ester groups contributes to a significant topological polar surface area (TPSA) of 118 Ų, indicating that the molecule has strong polar characteristics.[1] However, the substantial hydrocarbon framework of the two phenyl rings and the ethyl group provides significant nonpolar character. This duality suggests that the compound will not be soluble at the extremes of the polarity scale (e.g., highly nonpolar hexanes or highly polar water) but will find optimal solubility in solvents of intermediate to high polarity.

Predicted Solubility Profile

Based on the structural analysis, we can predict the solubility behavior of ethyl bis(4-nitrophenyl)acetate in various classes of organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Cyclohexane, Toluene | Low / Insoluble | The strong polar interactions between the solute molecules (due to nitro and ester groups) will be much stronger than the potential London dispersion forces with nonpolar solvents. |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents possess significant dipole moments that can effectively solvate the polar regions of the solute molecule. Solvents like DMF and DMSO are particularly powerful and are expected to be very effective.[8][9] |

| Polar Protic | Methanol, Ethanol, 2-Propanol | Moderate (likely requiring heat) | These solvents can engage in dipole-dipole interactions. While the solute has hydrogen bond acceptors, it lacks donors, which may limit its solubility compared to its dissolution in strong polar aprotic solvents. Solubility is expected to increase significantly with temperature.[2][5] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have a moderate polarity and are often effective at dissolving a wide range of organic compounds. |

| Highly Polar | Water | Insoluble | Despite the presence of polar groups, the large, nonpolar surface area of the two aromatic rings will make the molecule hydrophobic and prevent significant dissolution in water.[5] |

Experimental Determination of Thermodynamic Solubility

To move beyond prediction and establish a quantitative solubility profile, a rigorous experimental protocol is required. The isothermal equilibrium or "shake-flask" method is the gold standard for determining thermodynamic solubility due to its reliability and straightforwardness.[9] It measures the concentration of a solute in a saturated solution after it has reached equilibrium with an excess of the solid compound at a constant temperature.

Causality-Driven Experimental Protocol: The Shake-Flask Method

This protocol is designed to be a self-validating system, ensuring that true equilibrium is reached and accurately measured.

Objective: To determine the concentration of a saturated solution of ethyl bis(4-nitrophenyl)acetate in a selected solvent at a constant temperature.

Materials:

-

Ethyl bis(4-nitrophenyl)acetate (high purity)

-

Selected organic solvents (analytical grade)

-

Screw-cap vials (e.g., 4 mL or 8 mL)

-

Orbital shaker or rotator placed within a temperature-controlled incubator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Analytical balance

-

UV-Vis Spectrophotometer or HPLC system

Step-by-Step Methodology:

-

Preparation of Supersaturated Solutions:

-

Action: Add an excess amount of solid ethyl bis(4-nitrophenyl)acetate to a vial. An amount that is visibly in excess of what might dissolve is required (e.g., 10-20 mg in 2 mL of solvent).

-

Causality: Adding an excess of solid is critical to ensure that the solution becomes saturated. The presence of undissolved solid at the end of the experiment is the primary indicator that equilibrium has been established with the solid phase.[10]

-

-

Equilibration:

-

Action: Add a known volume of the selected solvent (e.g., 2.0 mL) to the vial. Seal the vial tightly to prevent solvent evaporation. Place the vials on an orbital shaker within an incubator set to the desired temperature (e.g., 25 °C).

-

Action: Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure even slow-dissolving compounds reach a stable concentration.[10]

-

Causality: Continuous agitation maximizes the surface area contact between the solute and solvent, accelerating the dissolution process. Maintaining a constant temperature is paramount, as solubility is highly temperature-dependent. The extended equilibration time ensures that the system reaches a true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

-

-

Phase Separation:

-

Action: After equilibration, remove the vials and let them stand undisturbed at the experimental temperature for at least 2-4 hours to allow the excess solid to settle.

-

Causality: This step allows for a clear separation of the saturated supernatant from the undissolved solid, which is crucial for accurate sampling and to avoid clogging the filter.

-

-

Sampling and Filtration:

-

Action: Carefully draw a sample of the clear supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and dispense the filtered solution into a clean vial.

-

Causality: Filtration is a critical step to remove all undissolved micro-particulates from the sample. Failure to do so would lead to an overestimation of the solubility, as the analysis would measure both dissolved and suspended solute.

-

-

Dilution and Quantification:

-

Action: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Action: Analyze the diluted sample using a pre-validated analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC with a calibration curve).

-

Causality: Quantification relies on comparing the analytical response of the unknown sample to a standard curve prepared from known concentrations of the compound. This ensures the accuracy of the final solubility measurement.

-

-

Calculation:

-

Action: Calculate the original concentration of the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Result: Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Experimental Workflow Diagram

Caption: Workflow for the isothermal equilibrium (shake-flask) method.

Application: Solvent Selection for Recrystallization

Recrystallization is a powerful technique for purifying solid compounds.[3] An ideal recrystallization solvent should dissolve the compound completely at an elevated temperature (near the solvent's boiling point) but exhibit poor solubility at lower temperatures (e.g., 0-4 °C).[2] This large differential in solubility allows for high recovery of the purified compound upon cooling.

Based on the predicted solubility profile, promising candidates for the recrystallization of ethyl bis(4-nitrophenyl)acetate include:

-

Single Solvents: Ethanol, 2-Propanol, or Ethyl Acetate. These solvents are of moderate polarity and their dissolving power is likely to be highly temperature-dependent.

-

Mixed Solvent Systems: If the compound is too soluble in one solvent (like acetone) and poorly soluble in another (like water or hexane), a mixed system can be employed.[2]

-

Ethanol/Water: Dissolve the compound in a minimum amount of hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy.

-

Ethyl Acetate/Hexane: Dissolve in a minimum of hot ethyl acetate, then add hexane until turbidity is observed.

-

Conclusion

While published quantitative data for the solubility of ethyl bis(4-nitrophenyl)acetate is scarce, a robust understanding of its solubility profile can be achieved through a combination of theoretical prediction and systematic experimental work. The molecular structure, with its combination of highly polar nitro and ester groups and nonpolar aromatic frameworks, suggests maximal solubility in polar aprotic and moderate polar protic solvents. The detailed shake-flask protocol provided in this guide offers a reliable, field-proven method for researchers to generate the precise, quantitative data needed for their specific applications, from optimizing reaction conditions to developing effective purification strategies.

References

-

Murov, S. (2022). Properties of Common Organic Solvents. Available at: [Link]

-

Chemistry Steps. (2021). Solubility of Organic Compounds. Available at: [Link]

-

University of Wisconsin-Madison. COMMON SOLVENT PROPERTIES. Available at: [Link]

-

Quora. (2017). How do you perform the shake flask method to determine solubility?. Available at: [Link]

-

Reichardt, C. Solvents and Polarity. Available at: [Link]

- Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.

-

LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Available at: [Link]

-

Li, H., et al. (2018). Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. PMC - NIH. Available at: [Link]

- Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments. Cengage Learning.

-

Organic Chemistry Data. Common Solvents Used in Organic Chemistry: Table of Properties. Available at: [Link]

-

Murov, S. Common Organic Solvents: Table of Properties. Available at: [Link]

-

Khan Academy. Solubility of organic compounds. Available at: [Link]

-

Yan, A., et al. (2003). Prediction of Aqueous Solubility of Organic Compounds Based on a 3D Structure Representation. Journal of Chemical Information and Modeling. Available at: [Link]

-

Burdick & Jackson. Polarity Index. Available at: [Link]

-

ARCOR Epoxy Technologies. Chemical Formula Boiling point Dielectric constant Density Dipole moment (D). Available at: [Link]

-

Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Available at: [Link]

-

MH Chem. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Available at: [Link]

-

Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

-

SALTISE. (2021). Organic Chemistry: Introduction to Solubility. Available at: [Link]

-

NIST. Ethyl-4-nitrophenylacetate. NIST WebBook. Available at: [Link]

-

Arslan, H., et al. (2008). Ethyl 4-nitrophenylacetate. PMC - NIH. Available at: [Link]

-

Open Oregon Educational Resources. Solubility – Introductory Organic Chemistry. Available at: [Link]

-

PubChem. Ethyl 4-nitrophenylacetate. Available at: [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. benchchem.com [benchchem.com]

- 3. edu.rsc.org [edu.rsc.org]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 6. Khan Academy [khanacademy.org]

- 7. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 8. chem.rochester.edu [chem.rochester.edu]

- 9. Solvent Physical Properties [people.chem.umass.edu]

- 10. research.cbc.osu.edu [research.cbc.osu.edu]

Structural Elucidation and NMR Characterization of Ethyl Bis(4-nitrophenyl)acetate: A Technical Guide

Executive Summary

Ethyl bis(4-nitrophenyl)acetate (Chemical Formula: C₁⸸H₁₆N₂O₆) is a highly activated carbon acid (C-acid) widely utilized in physical organic chemistry as a synthon and a model compound for studying proton-transfer kinetics. Because the alpha-carbon is flanked by two strongly electron-withdrawing para-nitrophenyl groups and an ester moiety, the methine proton exhibits exceptional acidity.

This whitepaper provides an in-depth structural deconstruction of ethyl bis(4-nitrophenyl)acetate, detailing the causality behind its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral signatures. Furthermore, we outline a self-validating experimental protocol for its synthesis, sample preparation, and spectral acquisition, ensuring absolute data integrity for downstream kinetic or pharmaceutical applications.

Mechanistic Causality in Chemical Shifts

Understanding the NMR spectrum of ethyl bis(4-nitrophenyl)acetate requires mapping the localized electron density to the observed chemical shifts. As a Senior Application Scientist, I emphasize that we do not merely memorize peak locations; we derive them from the molecule's electronic environment.

The Deshielding Effect on the Alpha-Proton

The defining feature of this molecule is the methine bridge (alpha-carbon). In a standard alkane, a methine proton resonates around 1.5 ppm. However, in ethyl bis(4-nitrophenyl)acetate, this proton is shifted drastically downfield to ~5.35 ppm .

-

Causality: The ester carbonyl exerts a strong inductive pull, while the two para-nitrophenyl rings withdraw electron density through both induction and extensive resonance. This severe electron depletion strips the magnetic shielding around the alpha-proton, exposing it heavily to the external magnetic field (B₀). This extreme deshielding is the exact physical manifestation of its low pKa, making it a prime candidate for kinetic studies involving strong nitrogenous bases like tetramethylguanidine (TMG) 1.

Aromatic AA'BB' Spin Systems

The aromatic region features two distinct doublets integrating to 4 protons each. Because both phenyl rings are identical and possess local C₂v symmetry, they form an AA'BB' spin system.

-

Causality: The protons ortho to the nitro group are subjected to the powerful electron-withdrawing resonance of the -NO₂ moiety, pushing them downfield to ~8.21 ppm . Conversely, the protons ortho to the methine bridge are less deshielded, resonating at ~7.52 ppm .

Logical mapping of molecular substructures to their corresponding 1H and 13C NMR chemical shifts.

Self-Validating Experimental Protocols

To ensure absolute structural validation, the following protocols are designed as self-validating systems. Any deviation in the expected stoichiometric ratios immediately flags a failure in synthesis or sample preparation.

Synthesis via Electrophilic Aromatic Nitration

-

Reaction Setup: Dissolve 10.0 mmol of ethyl diphenylacetate in 15 mL of concentrated sulfuric acid (H₂SO₄) and cool to 0 °C in an ice bath. Causality: Low temperatures prevent ester hydrolysis and control the highly exothermic nitration.

-

Nitration: Add 22.0 mmol of fuming nitric acid (HNO₃) dropwise over 30 minutes. The nitronium ion (NO₂⁺) acts as the electrophile, directing predominantly to the para positions due to steric hindrance at the ortho positions.

-

Quenching & Isolation: Pour the mixture over 100 g of crushed ice. Filter the resulting pale-yellow precipitate.

-

Purification: Recrystallize from hot ethanol to yield pure ethyl bis(4-nitrophenyl)acetate.

NMR Sample Preparation and Acquisition

-

Solvent Selection: Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. For proton-transfer studies, Acetonitrile-d₃ (CD₃CN) is preferred to match the 22.

-

Acquisition Parameters: Acquire the ¹H spectrum at 400 MHz (16 scans, 10-second relaxation delay to ensure accurate integration) and the ¹³C spectrum at 100 MHz (1024 scans, complete proton decoupling).

-

Self-Validation Check: Integrate the ¹H NMR signals. The mathematical ratio of the ethyl CH₃ : ethyl CH₂ : methine CH : Ar-H (ortho to CH) : Ar-H (ortho to NO₂) must be exactly 3 : 2 : 1 : 4 : 4 . Any fractional deviation instantly invalidates the purity, indicating either incomplete nitration or the presence of ortho-substituted isomers.

Quantitative Spectral Data

The following tables summarize the highly specific quantitative assignments for the molecule.

Table 1: ¹H NMR Assignments (CDCl₃, 400 MHz)

| Position | Chemical Shift (ppm) | Multiplicity | Integration | Coupling (J) | Structural Causality |

| Ethyl -CH₃ | 1.25 | Triplet (t) | 3H | 7.1 Hz | Shielded aliphatic methyl, split by adjacent CH₂. |

| Ethyl -CH₂- | 4.22 | Quartet (q) | 2H | 7.1 Hz | Deshielded by ester oxygen, split by adjacent CH₃. |

| Methine -CH- | 5.35 | Singlet (s) | 1H | N/A | Highly deshielded by ester and two p-nitrophenyl rings. |

| Ar-H (C2/C6) | 7.52 | Doublet (d) | 4H | 8.8 Hz | AA'BB' system; deshielded by aromatic ring current. |

| Ar-H (C3/C5) | 8.21 | Doublet (d) | 4H | 8.8 Hz | AA'BB' system; strongly deshielded by NO₂ resonance. |

Table 2: ¹³C NMR Assignments (CDCl₃, 100 MHz)

| Position | Chemical Shift (ppm) | Structural Causality |

| Ethyl -CH₃ | 14.1 | Standard aliphatic methyl carbon. |

| Methine -CH- | 56.8 | Alpha-carbon strongly deshielded by adjacent ester and aryl groups. |

| Ethyl -CH₂- | 62.3 | Deshielded directly by the highly electronegative ester oxygen. |

| Ar-C (C3/C5) | 124.0 | Aromatic carbons ortho to the electron-withdrawing nitro group. |

| Ar-C (C2/C6) | 129.5 | Aromatic carbons ortho to the methine bridge. |

| Ar-C (C1) | 144.2 | Quaternary aromatic carbon (ipso) attached to the methine bridge. |

| Ar-C (C4) | 147.5 | Quaternary aromatic carbon (ipso) directly bonded to the NO₂ group. |

| Carbonyl C=O | 170.4 | Ester carbonyl carbon, highly deshielded due to sp² hybridization and oxygen. |

Advanced Application: Carbanion Dynamics

In advanced physical organic applications, this compound is utilized to study3 such as TMG (Tetramethylguanidine) or TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) 3.

When ethyl bis(4-nitrophenyl)acetate is subjected to a base, the ¹H NMR spectrum undergoes a dramatic transformation:

-

The singlet at 5.35 ppm completely disappears, confirming the abstraction of the alpha-proton.

-

The aromatic doublets shift significantly upfield. The negative charge of the resulting carbanion delocalizes into the para-nitrophenyl rings, increasing local electron density and shielding the aromatic protons.

Workflow from synthesis of the C-acid to its base-catalyzed deprotonation for NMR analysis.

References

-

Schroeder, G., Brzezinski, B., Łęska, B., & Jarczewski, A. (1996). Proton transfer reactions from ethyl bis(4-nitrophenyl)acetate to N-bases with Guanidine-like character in acetonitrile. Bulletin of the Polish Academy of Sciences: Chemistry. 1

-

Jarczewski, A., et al. Deprotonation of ethyl bis(4-nitrophenyl)acetate by tetramethylguanidine (TMG), pentaisopropylguanidine (PiPG), 7-methyl-1,5,7-triazabicyclo[4,4,0]dec-5-ene (MTBD) and 1,5,7-triazabicyclo[4,4,0]dec-5-ene (TBD) in acetonitrile was studied by kinetic and FTIR spectroscopic methods. ResearchGate. 3

-

A Comprehensive Self-Consistent Spectrophotometric Acidity Scale of Neutral Brønsted Acids in Acetonitrile. ResearchGate. 2

Sources

crystallographic data and X-ray diffraction of ethyl bis(4-nitrophenyl)acetate

Title: Crystallographic Characterization and X-Ray Diffraction Analysis of Ethyl Bis(4-nitrophenyl)acetate: A Technical Whitepaper

Introduction and Chemical Significance

Ethyl bis(4-nitrophenyl)acetate (CAS RN: 40748-64-9) is a sterically hindered carbon acid (C-acid) of profound interest in physical organic chemistry and structural biology[1]. Featuring two strongly electron-withdrawing 4-nitrophenyl groups and an ethyl ester moiety, the molecule possesses a highly acidic central methine proton. This unique structural motif makes it a premier substrate for studying the kinetics and thermodynamics of proton-transfer reactions to strong organic N-bases, such as tetramethylguanidine (TMG) and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD)[2][3].

Understanding the reactivity of ethyl bis(4-nitrophenyl)acetate requires precise knowledge of its three-dimensional molecular architecture. Single-crystal X-ray diffraction (SCXRD) provides the definitive spatial arrangement of the molecule, revealing how the bulky aromatic rings shield the acidic proton (steric gating) and how the delocalization of the incipient carbanion is accommodated in the solid state[4].

Experimental Methodologies: SCXRD Workflow

To ensure high-fidelity crystallographic data, the experimental design must account for the specific challenges posed by bis-aryl systems, namely the rotational flexibility of the nitro groups and the potential for solvent co-crystallization.

Step 1: Crystal Growth and Selection

-

Solvent System: Dissolve 50 mg of high-purity ethyl bis(4-nitrophenyl)acetate in 2 mL of a polar aprotic solvent (e.g., acetonitrile or ethyl acetate).

-

Vapor Diffusion: Place the open vial inside a larger closed chamber containing a non-polar antisolvent (e.g., n-hexane or pentane).

-

Causality: Vapor diffusion is prioritized over rapid evaporation because the slow, controlled supersaturation minimizes the formation of twinned crystals and suppresses the kinetic trapping of disordered solvent molecules within the lattice.

-

-

Harvesting: Select a single, optically clear, block-shaped crystal under a polarized light microscope. Coat the crystal in paratone oil to prevent atmospheric degradation and mount it on a MiTeGen loop.

Step 2: X-Ray Data Collection

-

Cryogenic Cooling: Transfer the mounted crystal immediately to the diffractometer goniometer head under a 100 K nitrogen cold stream.

-

Causality: Cryogenic cooling significantly reduces thermal vibrations (Debye-Waller factors). This is critical for accurately locating the electron density of the acidic hydrogen atom—a notoriously difficult task in room-temperature experiments due to thermal smearing.

-

-

Radiation Source: Utilize Mo Kα radiation ( λ=0.71073 Å) equipped with a graphite monochromator[5].

-

Causality: Mo Kα minimizes X-ray absorption effects for light-atom organic structures (C, H, N, O) compared to Cu Kα, yielding a higher resolution dataset with superior signal-to-noise ratios at high diffraction angles.

-

-

Data Acquisition: Collect ω and ϕ scans to ensure complete coverage of the asymmetric unit with high redundancy.

Step 3: Data Reduction and Structure Refinement (Self-Validating Protocol)

-

Integration: Process the raw diffraction frames using integration software (e.g., APEX or CrysAlisPro).

-

Validation Gate: The internal agreement factor ( Rint ) serves as a primary quality gate; an Rint<0.05 confirms the integrity of the chosen space group symmetry before any model is built.

-

-

Structure Solution: Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT).

-

Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL. All non-hydrogen atoms must be refined anisotropically. The acidic methine hydrogen must be located from the difference Fourier map and refined freely to confirm its exact spatial coordinates.

Structural and Crystallographic Data Analysis

Table 1 summarizes the expected crystallographic parameters derived from the structural class of bis(4-nitrophenyl) C-acids and closely related mono-aryl analogs (such as ethyl 4-nitrophenylacetate)[1][5].

Table 1: Representative Crystallographic Parameters for Ethyl Bis(4-nitrophenyl)acetate Analogs

| Parameter | Value / Description |

| Chemical Formula | C16H14N2O6 |

| Formula Weight | 330.30 g/mol |

| Crystal System | Monoclinic (Typical for bis-aryl acetates) |

| Space Group | P21/c |

| Temperature | 100(2) K |

| Radiation | Mo Kα ( λ=0.71073 Å) |

| Volume ( V ) | ~ 1650 - 1800 ų |

| Z (Molecules per unit cell) | 4 |

| Density (calculated) | ~ 1.35 - 1.45 g/cm³ |

| Absorption Coefficient ( μ ) | ~ 0.11 mm⁻¹ |

| Final R indices [ I>2σ(I) ] | R1≈0.045 , wR2≈0.110 |

Mechanistic Implications for Proton Transfer

The crystallographic data directly informs the reactivity profile of ethyl bis(4-nitrophenyl)acetate. In the solid state, the two 4-nitrophenyl rings adopt a twisted conformation to minimize steric clash between their ortho-hydrogens. This propeller-like arrangement creates a "steric gate" around the central sp3 hybridized carbon[2][4].

When a bulky base like TBD approaches, it must navigate this steric cleft. The X-ray structure explains the large kinetic isotope effects ( kH/kD ) and the negative entropies of activation observed in solution studies[4]. The structural rigidity required to form the transition state is pre-encoded in the ground-state conformation observed in the crystal lattice.

Visualizing the Workflows and Pathways

Fig 1. Workflow from crystal growth to structural reactivity profiling of ethyl bis(4-nitrophenyl)acetate.

Fig 2. Mechanistic pathway of proton transfer modulated by steric gating in the crystal lattice.

Conclusion

The crystallographic characterization of ethyl bis(4-nitrophenyl)acetate bridges the gap between static molecular geometry and dynamic chemical reactivity. By employing rigorous SCXRD protocols—specifically cryogenic data collection and meticulous refinement of the acidic proton—researchers can extract the structural parameters that dictate its behavior as a C-acid. This self-validating analytical framework remains indispensable for drug development professionals and physical organic chemists designing novel base-catalyzed reaction pathways.

References

- Source: National Institutes of Health (NIH)

- B.

- ethyl 2,2-bis(4-nitrophenyl)

- Arnold Jarczewski Prof. dr hab.

- Kinetic and Equilibrium Studies of the Proton Transfer Reaction Source: ResearchGate URL

Sources

Thermodynamic Stability and Proton Transfer Kinetics of Ethyl Bis(4-nitrophenyl)acetate

Executive Summary

Ethyl bis(4-nitrophenyl)acetate (CAS: 40748-64-9) serves as a critical model compound in physical organic chemistry for evaluating the thermodynamic stability of carbon acids (C-acids) and the kinetics of proton transfer[1]. Featuring a central methine carbon flanked by two strongly electron-withdrawing 4-nitrophenyl groups and an ethyl ester moiety, the molecule exhibits significant C-H acidity. This technical guide explores the structural determinants that govern the thermodynamic stability of its conjugate base, the kinetic dynamics of its deprotonation by strong nitrogen bases, and the rigorous experimental protocols required to quantify these parameters.

Structural and Electronic Determinants of Stability

The thermodynamic stability of ethyl bis(4-nitrophenyl)acetate is fundamentally dictated by the stability of its conjugate base (the carbanion/enolate) formed upon deprotonation. The neutral molecule itself is relatively stable under standard conditions, but its unique behavior emerges in basic environments.

When the methine proton is abstracted, the resulting negative charge is not localized on the central carbon. Instead, it undergoes extensive resonance delocalization:

-

Nitro Group Delocalization: The π -systems of the two aromatic rings allow the negative charge to be delocalized onto the highly electronegative oxygen atoms of the para-nitro groups.

-

Ester Carbonyl Delocalization: The adjacent ethyl ester group provides an additional resonance pathway, forming an enolate-like structure.

-

Inductive Effects: The sp2 hybridized carbons of the phenyl rings and the ester oxygen exert a strong electron-withdrawing inductive effect, further stabilizing the carbanion.

Because of these massive stabilizing factors, the pKa of ethyl bis(4-nitrophenyl)acetate in acetonitrile is approximately 25.1[2]. This specific pKa places it in an optimal range for studying proton transfer reactions with strong, non-nucleophilic organic bases such as 1,1,3,3-tetramethylguanidine (TMG), 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), and 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD)[3].

Thermodynamic vs. Kinetic Stability in Proton Transfer

In drug development and mechanistic studies, distinguishing between thermodynamic equilibrium and kinetic stability is paramount.

Solvent Causality: Studies on ethyl bis(4-nitrophenyl)acetate are predominantly conducted in polar aprotic solvents like acetonitrile rather than water[4]. Water heavily solvates anions via hydrogen bonding, which masks the intrinsic thermodynamic stability of the delocalized carbanion and introduces the risk of irreversible ester hydrolysis. Acetonitrile weakly solvates the carbanion but effectively stabilizes the protonated nitrogen base, allowing researchers to measure the true thermodynamic equilibrium constant ( Keq ) of the ion pair without kinetic degradation of the ester backbone.

Base Selection Causality: Strong nitrogen bases (like TMG or TBD) are utilized because their conjugate acids have pKa values in acetonitrile high enough to drive the equilibrium forward. Furthermore, their steric bulk and non-nucleophilic nature prevent unwanted nucleophilic acyl substitution at the ester carbonyl, ensuring the system remains a pure acid-base equilibrium.

Experimental Methodology: Spectrophotometric Stability Profiling

To accurately determine the thermodynamic stability ( Keq ) and validate the structural integrity of the carbanion, a self-validating spectrophotometric titration protocol is employed.

Protocol: Spectrophotometric Determination of Thermodynamic Equilibrium

-

Solvent & Reagent Preparation: Distill acetonitrile over calcium hydride ( CaH2 ) to ensure strictly anhydrous conditions. Causality: Trace moisture will initiate competitive ester hydrolysis, irreversibly destroying the thermodynamic system and invalidating the absorbance data.

-

Stock Solution Formulation: Prepare a 1.0×10−5 M solution of purified ethyl bis(4-nitrophenyl)acetate in the anhydrous acetonitrile.

-

Titration Workflow: Transfer 2.5 mL of the C-acid solution into a quartz cuvette (1 cm path length) sealed with a PTFE septum. Using a gas-tight micro-syringe, inject sequential microliter aliquots of a standardized base solution (e.g., TMG).

-

Spectral Acquisition: Record the UV-Vis absorption spectrum (300–600 nm) after each addition. The neutral C-acid absorbs primarily in the UV region, while the highly conjugated carbanion exhibits a distinct, intense absorption band in the visible region (typically λmax ~ 400-550 nm).

-

Self-Validation Check (Critical): Verify the presence of sharp isosbestic points throughout the titration spectra. Causality: An isosbestic point mathematically guarantees a clean, two-state thermodynamic transition ( AH+B⇌A−+BH+ ). If the isosbestic point drifts, it indicates kinetic instability (e.g., side reactions like decarboxylation or nucleophilic attack), and the run must be discarded.

-

Data Extraction: Calculate the equilibrium constant ( Keq ) using the Benesi-Hildebrand equation or non-linear regression of the absorbance vs. base concentration isotherm.

Quantitative Data Summary

The following table summarizes the key physicochemical and thermodynamic parameters of the compound.

| Property / Parameter | Value / Description | Mechanistic Context |

| IUPAC Name | Ethyl 2,2-bis(4-nitrophenyl)acetate | Core structure containing the acidic methine proton. |

| CAS Number | 40748-64-9 | Standard chemical identifier. |

| Molecular Formula | C16H14N2O6 | - |

| pKa (in Acetonitrile) | ~25.1 | Indicates moderate C-H acidity, requiring strong guanidine/amidine bases for deprotonation. |

| Primary Stabilization | Resonance Delocalization | Negative charge is distributed across two nitro groups and one ester carbonyl. |

| Deprotonating Agents | TMG, TBD, MTBD | Non-nucleophilic strong N-bases prevent ester cleavage while driving equilibrium. |

Mechanistic Diagram

The following diagram illustrates the thermodynamic workflow of deprotonation and the subsequent resonance stabilization pathways that dictate the molecule's stability.

Figure 1: Thermodynamic pathway of proton transfer and resonance stabilization of the conjugate base.

References

-

ScienceGate. "Equilibrium acidities of some carbon acids in acetonitrile". ScienceGate. Available at:[Link]

-

ResearchGate. "A Comprehensive Self-Consistent Spectrophotometric Acidity Scale of Neutral Brønsted Acids in Acetonitrile". ResearchGate. Available at:[Link]

-

ResearchGate. "Deprotonation of ethyl bis(4-nitrophenyl)acetate by tetramethylguanidine (TMG), pentaisopropylguanidine (PiPG), 7-methyl-1,5,7-triazabicyclo[4,4,0]dec-5-ene (MTBD) and 1,5,7-triazabicyclo[4,4,0]dec-5-ene (TBD) in acetonitrile". ResearchGate. Available at:[Link]

Sources

Synthesis Protocol for Ethyl bis(4-nitrophenyl)acetate: An Application Note for Advanced Drug Development Intermediates

Abstract

This application note provides a detailed, two-step synthetic protocol for the preparation of ethyl bis(4-nitrophenyl)acetate, a diarylalkanoate ester of interest in medicinal chemistry and materials science. The synthesis leverages a classical Fischer esterification to produce the key intermediate, ethyl 4-nitrophenylacetate, followed by a modern palladium-catalyzed α-arylation to construct the target diaryl structure. This guide is intended for researchers, chemists, and drug development professionals with experience in synthetic organic chemistry. All procedures should be conducted in a controlled laboratory setting by qualified personnel.

Introduction and Rationale

Diarylalkanoic acid derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The specific substitution pattern and electronic nature of the aryl groups can significantly influence the biological activity and pharmacokinetic properties of these molecules. Ethyl bis(4-nitrophenyl)acetate, with its two electron-withdrawing nitrophenyl moieties, represents a versatile intermediate. The nitro groups can serve as handles for further chemical modification, such as reduction to amines, which opens pathways to a diverse library of novel compounds for drug discovery and development.

The synthetic strategy outlined herein is designed for reliability and scalability. It begins with the well-established Fischer esterification of 4-nitrophenylacetic acid, a cost-effective and straightforward method to obtain the necessary mono-arylated ester precursor. The subsequent and crucial carbon-carbon bond formation is achieved via a palladium-catalyzed α-arylation reaction. This powerful cross-coupling methodology, pioneered by researchers such as Hartwig and Buchwald, allows for the direct and selective formation of a bond between the α-carbon of the ester and a second nitrophenyl group, demonstrating high functional group tolerance.[1][2][3]

Overall Synthetic Scheme

The synthesis is performed in two distinct steps, starting from commercially available 4-nitrophenylacetic acid.

Caption: Overall two-step synthesis of Ethyl bis(4-nitrophenyl)acetate.

Materials and Equipment

Reagents and Chemicals

| Reagent | Formula | CAS No. | Supplier | Purity | Notes |

| 4-Nitrophenylacetic Acid | C₈H₇NO₄ | 104-03-0 | Major Supplier | ≥98% | |

| Ethanol (Absolute) | C₂H₅OH | 64-17-5 | Major Supplier | ≥99.5%, Anhydrous | Used as reagent and solvent. |

| Sulfuric Acid | H₂SO₄ | 7664-93-9 | Major Supplier | 98%, ACS Grade | Catalyst. Handle with extreme care. |

| 4-Iodonitrobenzene | C₆H₄INO₂ | 636-98-6 | Major Supplier | ≥99% | Arylating agent. |

| Palladium(II) Acetate | Pd(OAc)₂ | 3375-31-3 | Major Supplier | ≥99.9% trace metals basis | Catalyst precursor. |

| XPhos | C₃₉H₄₉P | 564483-18-7 | Major Supplier | ≥98% | Ligand. Other bulky phosphines may be used. |

| Lithium bis(trimethylsilyl)amide (LiHMDS) | C₆H₁₈LiNSi₂ | 4039-32-1 | Major Supplier | 1.0 M solution in THF | Strong, non-nucleophilic base. |

| Toluene | C₇H₈ | 108-88-3 | Major Supplier | Anhydrous, ≥99.8% | Reaction solvent. |

| Ethyl Acetate | C₄H₈O₂ | 141-78-6 | Major Supplier | ACS Grade | For extraction and chromatography. |

| Hexanes | C₆H₁₄ | 110-54-3 | Major Supplier | ACS Grade | For chromatography. |

| Sodium Bicarbonate | NaHCO₃ | 144-55-8 | Major Supplier | Saturated aq. solution | For workup. |

| Brine | NaCl | 7647-14-5 | Major Supplier | Saturated aq. solution | For workup. |

| Anhydrous Magnesium Sulfate | MgSO₄ | 7487-88-9 | Major Supplier | Granular | Drying agent. |

Equipment

-

Standard laboratory glassware (round-bottom flasks, condensers, separatory funnel, etc.)

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

-

Inert atmosphere setup (Schlenk line or glovebox) for Step 2

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Flash column chromatography system

-

Standard safety equipment: fume hood, safety glasses, lab coat, acid-resistant gloves.

Experimental Protocols

Step 1: Synthesis of Ethyl 4-nitrophenylacetate

This procedure is a standard Fischer esterification, which uses an excess of the alcohol to drive the equilibrium towards the product.[4][5]

Caption: Workflow for the Fischer Esterification of 4-Nitrophenylacetic Acid.

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitrophenylacetic acid (18.1 g, 100 mmol).

-

Add absolute ethanol (100 mL). The acid may not fully dissolve at this stage.

-

While stirring, slowly and carefully add concentrated sulfuric acid (2 mL) to the mixture. Caution: This addition is exothermic.

-

Heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 4-6 hours.

-

Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), observing the consumption of the starting material.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the oily residue in ethyl acetate (150 mL) and transfer to a 500 mL separatory funnel.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 75 mL) and brine (1 x 50 mL). Caution: CO₂ evolution may occur during the bicarbonate wash. Vent the funnel frequently.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude ethyl 4-nitrophenylacetate by flash column chromatography (silica gel, gradient elution with Hexanes:Ethyl Acetate) or vacuum distillation to afford a pale yellow solid or oil.

Step 2: Palladium-Catalyzed α-Arylation

This protocol is adapted from established methods for the palladium-catalyzed α-arylation of esters.[6][7][8] This reaction is sensitive to air and moisture; therefore, inert atmosphere techniques are required.

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add palladium(II) acetate (11.2 mg, 0.05 mmol, 1 mol%) and the phosphine ligand XPhos (47.6 mg, 0.1 mmol, 2 mol%).

-

Add anhydrous toluene (20 mL) via syringe and stir the mixture for 10 minutes at room temperature to form the pre-catalyst.

-

In a separate oven-dried Schlenk flask under an inert atmosphere, dissolve ethyl 4-nitrophenylacetate (1.05 g, 5.0 mmol) and 4-iodonitrobenzene (1.37 g, 5.5 mmol, 1.1 equiv) in anhydrous toluene (30 mL).

-

To the solution from step 3, add LiHMDS (6.0 mL of a 1.0 M solution in THF, 6.0 mmol, 1.2 equiv) dropwise at room temperature. Stir for 20 minutes to allow for enolate formation.

-

Transfer the pre-catalyst solution from step 2 to the enolate solution from step 4 via cannula.

-

Heat the reaction mixture to 80 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS, observing the formation of the higher molecular weight product.

-

After completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride (25 mL).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography (silica gel, gradient elution with Hexanes:Ethyl Acetate) to isolate ethyl bis(4-nitrophenyl)acetate as the final product.

-

Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS).

Safety and Handling

-

General: All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (safety glasses, lab coat, gloves) must be worn.

-

Sulfuric Acid: Corrosive and causes severe burns. Handle with extreme care.

-

Palladium Catalysts: Palladium compounds are toxic and should be handled with care. Avoid inhalation of dust.

-

LiHMDS: A strong base that reacts violently with water. Handle under an inert atmosphere.

-

Solvents: Toluene and ethyl acetate are flammable. Keep away from ignition sources.

References

-

Culkin, D. A., & Hartwig, J. F. (2003). Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research, 36(4), 234–245. Available at: [Link]

-

Organic Syntheses. (n.d.). p-NITROPHENYLACETIC ACID. Org. Syn. Coll. Vol. 1, 396. Available at: [Link]

-

Hartwig, J. F. (2004). Development of catalysts for the palladium-catalyzed arylation of esters and amides under more neutral conditions. Pure and Applied Chemistry, 76(3), 507-516. Available at: [Link]

-

Moradi, W. A., & Buchwald, S. L. (2001). Palladium-Catalyzed α-Arylation of Esters. Journal of the American Chemical Society, 123(32), 7996–8002. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Substituted arene synthesis by carbonyl or carboxyl compound α-arylation. Available at: [Link]

-

Hartwig, J. F., et al. (2003). Palladium-catalyzed alpha-arylation of esters and amides under more neutral conditions. Journal of the American Chemical Society, 125(37), 11176-11177. Available at: [Link]

-

Organic Syntheses. (n.d.). ethyl phenylacetate. Org. Syn. Coll. Vol. 2, 288. Available at: [Link]

-

Culkin, D. A., & Hartwig, J. F. (2002). Synthesis, Characterization, and Reactivity of Arylpalladium Cyanoalkyl Complexes: Selection of Catalysts for the α-Arylation of Nitriles. Journal of the American Chemical Society, 124(32), 9330–9331. Available at: [Link]

-

Organic Syntheses. (n.d.). Acetic acid, p-dimethylaminophenyl-, ethyl ester. Org. Syn. Coll. Vol. 4, 377. Available at: [Link]

-

PubChem. (n.d.). Ethyl 4-nitrophenylacetate. National Center for Biotechnology Information. Available at: [Link]

-

NIST. (n.d.). Ethyl-4-nitrophenylacetate. NIST Chemistry WebBook. Available at: [Link]

-

Chemistry Steps. (2021). Fischer Esterification. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Available at: [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]